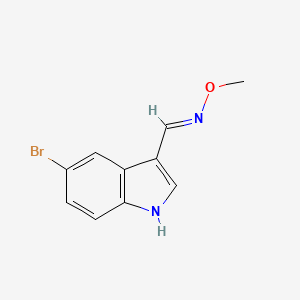

5-bromo-1H-indole-3-carbaldehyde O-methyloxime

Description

Properties

IUPAC Name |

(E)-1-(5-bromo-1H-indol-3-yl)-N-methoxymethanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c1-14-13-6-7-5-12-10-3-2-8(11)4-9(7)10/h2-6,12H,1H3/b13-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTSYBEIMJUDRKI-AWNIVKPZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=CC1=CNC2=C1C=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C/C1=CNC2=C1C=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-bromo-1H-indole-3-carbaldehyde O-methyloxime typically involves multiple steps. One common method starts with the bromination of indole-3-carbaldehyde to produce 5-bromoindole-3-carbaldehyde . This intermediate is then reacted with methoxyamine hydrochloride in the presence of a base, such as sodium acetate, to form the O-methyloxime derivative . The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature.

Chemical Reactions Analysis

5-Bromo-1H-indole-3-carbaldehyde O-methyloxime undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Condensation: The compound can participate in condensation reactions with various nucleophiles to form more complex structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-1H-indole-3-carbaldehyde O-methyloxime has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-1H-indole-3-carbaldehyde O-methyloxime involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function . This interaction can affect various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 5-bromo-1H-indole-3-carbaldehyde O-methyloxime with structurally related indole derivatives:

Key Observations

Substituent Effects on Bioactivity: The O-methyloxime derivative shows antibacterial activity comparable to reference drugs like ciprofloxacin, likely due to the electron-withdrawing oxime group enhancing interaction with bacterial targets .

Synthetic Accessibility :

- The O-methyloxime derivative is synthesized via condensation of 5-bromo-1H-indole-3-carbaldehyde with methoxyamine, yielding ~43% under optimized conditions .

- Thiosemicarbazones require thiosemicarbazide, often leading to crystalline products suitable for X-ray studies .

Physical and Spectral Properties :

- IR Spectra : O-methyloxime shows characteristic C=N stretches (~1600 cm⁻¹), distinct from thiosemicarbazones (C=S ~1250 cm⁻¹) .

- NMR Data : The aldehyde proton (δ ~10 ppm in parent compound) shifts upfield upon oxime formation (δ ~8 ppm for CH=N-OCH₃) .

Antimicrobial vs. Antitumor Activity: O-methyloxime derivatives of quinolones and indoles demonstrate potent antibacterial activity but weak antifungal effects, as seen in coumarin- and indole-based analogs .

Biological Activity

5-Bromo-1H-indole-3-carbaldehyde O-methyloxime is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant data and case studies.

Target Interactions

Indole derivatives, including this compound, interact with various biological targets. These compounds are known to bind to multiple receptors, leading to a range of biological responses, including:

- Anticancer Activity : Indole derivatives have been shown to exhibit potent anticancer properties, particularly through inhibition of specific kinases like FLT3, which is crucial in certain leukemias .

- Antimicrobial Properties : They also possess significant antimicrobial activity, which can be attributed to their ability to disrupt microbial cell membranes and interfere with metabolic processes .

Biochemical Pathways

The compound influences several biochemical pathways, affecting cellular processes such as apoptosis, cell cycle regulation, and signal transduction. For instance, it has been observed to induce cell cycle arrest at the G0/G1 phase in MV4-11 cells, a model for acute myeloid leukemia .

Cellular Effects

This compound exhibits profound effects on various cell types. In laboratory studies:

- Cytotoxicity : The compound demonstrated cytotoxic effects against various cancer cell lines with IC50 values ranging from 0.1 μM to 0.72 μM, indicating strong antiproliferative activity .

- Mechanisms of Action : It promotes apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins.

Case Studies and Experimental Data

-

Anticancer Activity :

- A study evaluated the compound's effects on MV4-11 cells and reported an IC50 value of 0.072 μM against FLT3 kinase, highlighting its potential as a targeted cancer therapy .

- Another research demonstrated that derivatives of this compound could inhibit cyclin D1 and matrix metalloproteinase 9 (MMP9), which are critical in cancer progression .

- Antimicrobial Effects :

Comparison with Similar Compounds

The biological activity of this compound can be compared with other indole derivatives:

| Compound Name | Key Activity | IC50 Value (μM) |

|---|---|---|

| 5-Bromoindole-3-carboxaldehyde | Anticancer | N/A |

| Indole-3-carbaldehyde | Antimicrobial | N/A |

| 6-Bromoindirubin-3′-oxime | Anticancer | 0.04 |

Q & A

Q. How do substituents on the indole ring influence cross-coupling reactivity?

- Methodological Answer : Bromine at the 5-position directs electrophilic substitution to the 2- and 4-positions. For Suzuki-Miyaura couplings, the aldehyde group can be protected (e.g., as an oxime) to prevent side reactions. Use DFT calculations to model electronic effects and predict regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.